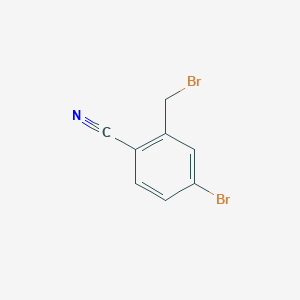
4-Bromo-2-(bromometil)benzonitrilo
Descripción general
Descripción
4-Bromo-2-(bromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine atoms at the 4th and 2nd positions, and a nitrile group at the 1st position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Aplicaciones Científicas De Investigación
4-Bromo-2-(bromomethyl)benzonitrile is used in several scientific research applications:
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-(bromomethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of ligands containing chelating groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with 2H-tetrazole in the presence of potassium hydroxide to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile . This interaction highlights its utility in creating complex biochemical structures.
Cellular Effects
The effects of 4-Bromo-2-(bromomethyl)benzonitrile on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior and metabolic activities .
Molecular Mechanism
At the molecular level, 4-Bromo-2-(bromomethyl)benzonitrile exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its reaction with 2H-tetrazole involves the formation of a chelating group, which can bind to metal ions and influence enzymatic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(bromomethyl)benzonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to variations in its biochemical activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(bromomethyl)benzonitrile vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
4-Bromo-2-(bromomethyl)benzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-(bromomethyl)benzonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of 4-Bromo-2-(bromomethyl)benzonitrile is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization determines its interactions with other biomolecules and its overall biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-2-(bromomethyl)benzonitrile can be synthesized through a multi-step reaction process. One common method involves the bromination of 2-(bromomethyl)benzonitrile using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at low temperatures . Another method involves the reaction of 4-bromo-2-fluorobenzonitrile with bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of 4-Bromo-2-(bromomethyl)benzonitrile typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(bromomethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Condensation Reactions: It can undergo base-promoted condensation reactions with compounds like homophthalic anhydride to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium hydroxide (KOH) and other strong bases.
Condensation Reactions: Reagents like homophthalic anhydride and bases such as KOH are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.
Condensation Reactions: Products include complex heterocyclic compounds like 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(bromomethyl)benzonitrile involves its ability to participate in nucleophilic substitution and condensation reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds . This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)benzonitrile: Similar structure but with bromine at the 2nd position only.
4-(Bromomethyl)benzonitrile: Similar structure but with bromine at the 4th position only.
4-Bromobenzonitrile: Lacks the bromomethyl group, only has a bromine atom at the 4th position.
Uniqueness
4-Bromo-2-(bromomethyl)benzonitrile is unique due to the presence of two bromine atoms at different positions on the benzene ring, which allows for diverse reactivity and the formation of complex structures. This dual substitution pattern provides more opportunities for chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
4-bromo-2-(bromomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNJVDVXYVPGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


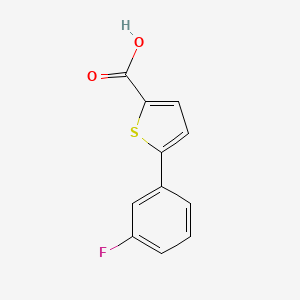
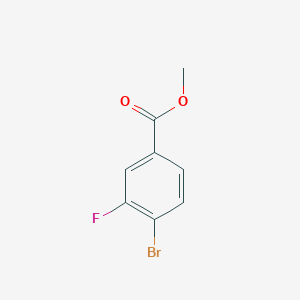
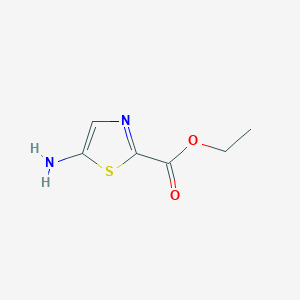


![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370489.png)
![1-[(3-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370490.png)
![1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370491.png)
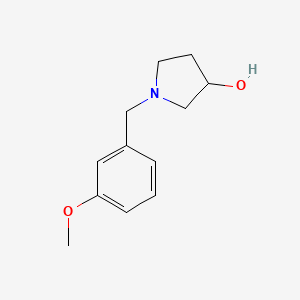
![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370494.png)
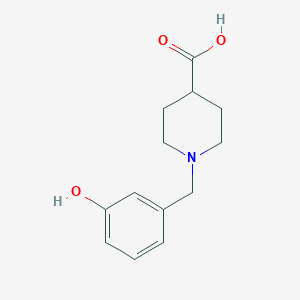
![3-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370497.png)
